![molecular formula C15H26O4S B13852363 D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate is a synthetic compound that belongs to the class of oxathiolane derivatives This compound is characterized by the presence of a menthol moiety, a methoxy group, and an oxathiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate typically involves the reaction of menthol with methoxy-substituted oxathiolane derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide and a solvent like ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of fragrances, flavors, and cosmetics due to its menthol component.
Mecanismo De Acción
The mechanism of action of D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate involves its interaction with specific molecular targets and pathways. For instance, the menthol moiety is known to activate transient receptor potential melastatin-8 (TRPM8) channels, which are involved in the sensation of cooling and pain relief . The compound may also interact with other ion channels and receptors, contributing to its overall effects .
Comparación Con Compuestos Similares
- Menthol
- Neomenthol
- Pulegone
- Carveol
- Carvone
These compounds have varying degrees of cooling effects, biological activities, and industrial applications, making D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate unique in its specific combination of properties.
Propiedades
Fórmula molecular |
C15H26O4S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-methoxy-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C15H26O4S/c1-9(2)11-6-5-10(3)7-12(11)18-14(16)15-19-13(17-4)8-20-15/h9-13,15H,5-8H2,1-4H3/t10-,11+,12-,13-,15-/m0/s1 |
Clave InChI |
PUFORYQSQKIHJR-KBRXKUPHSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@@H](CS2)OC)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


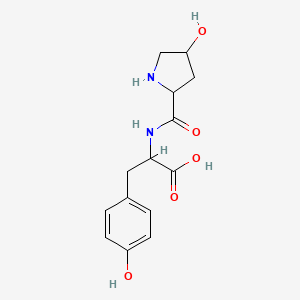
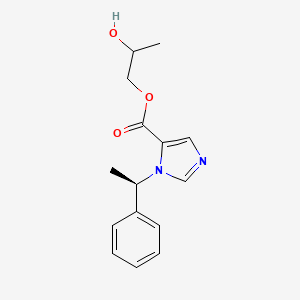
![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)
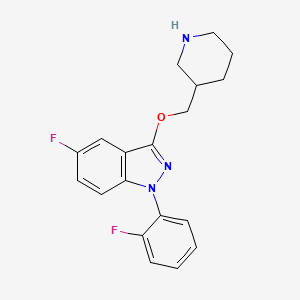
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
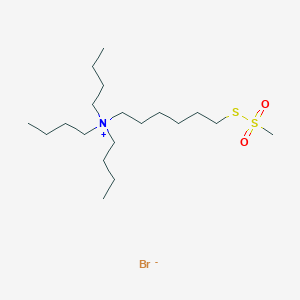
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
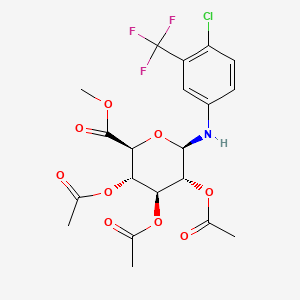
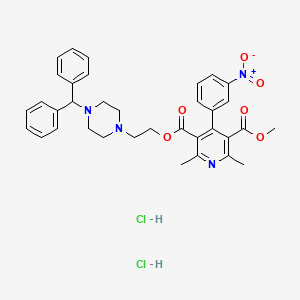
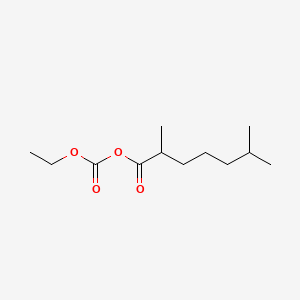
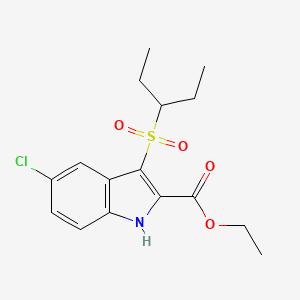
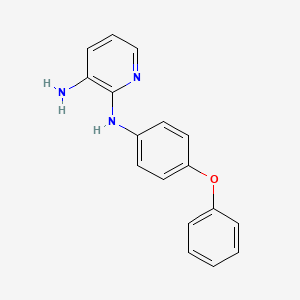
![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
